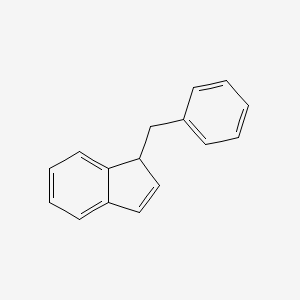

1-Benzylindene

Descripción general

Descripción

1-Benzylindene is a chemical compound with the molecular formula C16H14 . It has a molecular weight of 206.28 g/mol . It is commonly found in coal tar and crude oils, and it is used as a precursor in the manufacture of polymers, dyes, and other organic compounds.

Synthesis Analysis

There are several synthetic methods for 1-Benzylindene, including the Friedel-Crafts reaction, the Pd-catalyzed coupling reaction, and the cyclization of benzylaryl ketones. Characterization of 1-Benzylindene involves various techniques such as NMR spectroscopy, UV-visible spectroscopy, and mass spectrometry.

Molecular Structure Analysis

The molecular structure of 1-Benzylindene is represented by the formula C16H14 . More detailed structural analysis would require specific experimental data or computational modeling .

Chemical Reactions Analysis

Due to its unsaturated structure, 1-Benzylindene is highly reactive and can undergo various chemical reactions, such as hydrogenation, oxidation, and polymerization. It can also participate in Friedel-Crafts alkylation reactions .

Physical And Chemical Properties Analysis

1-Benzylindene has a molecular weight of 206.28 g/mol and a melting point of 63 °C . It has a boiling point of 175-177 °C (Press: 14 Torr) and a predicted density of 1.085±0.06 g/cm3 . It is insoluble in water but soluble in organic solvents such as acetone, benzene, and ethanol.

Aplicaciones Científicas De Investigación

Antiviral and Antibacterial Agents

1-Indanone derivatives, which include 1-benzyl-1H-indene, have shown potential as antiviral and antibacterial agents . These compounds can inhibit the replication of certain viruses, making them a promising area of study for new treatments .

Anticancer Drugs

Research has shown that 1-indanone derivatives can exhibit strong cytotoxicity against various human cancer cell lines . For instance, 2-benzylidene-1-indanones have demonstrated significant cytotoxicity against breast (MCF-7), colon (HCT), leukemia (THP-1), and lung (A549) cancer cell lines .

Alzheimer’s Disease Treatment

1-Indanone derivatives are being explored as potential pharmaceuticals for the treatment of Alzheimer’s disease . These compounds may play a role in addressing neurodegenerative diseases .

Cardiovascular Drugs

There is potential for 1-indanone derivatives to be used as cardiovascular drugs . More research is needed in this area to fully understand the implications and effectiveness of these compounds .

Insecticides, Fungicides, and Herbicides

1-Indanone derivatives have been found to be effective as insecticides, fungicides, and herbicides . This makes them valuable in the agricultural industry for protecting crops .

Hepatitis C Treatment

1-Indanone derivatives, including 1-benzyl-1H-indene, are being studied as non-nucleoside, low molecular drugs for the treatment of hepatitis C . These compounds have shown potential in inhibiting HCV replication .

Cosmetics Industry

The synthesis of succinic acid ester derivatives, which can be achieved through the bis-alkoxycarbonylation of olefins like 1-benzyl-1H-indene, finds applications in various industrial fields, including the cosmetics industry .

Food Industry

Similar to its use in the cosmetics industry, the synthesis of succinic acid ester derivatives also finds applications in the food industry . This highlights the versatility of 1-benzyl-1H-indene and its derivatives .

Safety And Hazards

1-Benzylindene has been classified with the GHS symbols GHS07, GHS08, and GHS09 . The hazard statements associated with it are H302-H361-H372-H410 . These indicate that it may be harmful if swallowed, may cause damage to organs through prolonged or repeated exposure, may cause genetic defects, and is very toxic to aquatic life with long-lasting effects .

Propiedades

IUPAC Name |

1-benzyl-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-2-6-13(7-3-1)12-15-11-10-14-8-4-5-9-16(14)15/h1-11,15H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHBNYRLTADHQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C=CC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-1H-indene | |

CAS RN |

16275-01-7 | |

| Record name | 1-BENZYLINDENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(3,3,3-Trifluoro-2-hydroxypropyl)amino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6363627.png)

![Methyl 3-chloro-4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B6363684.png)